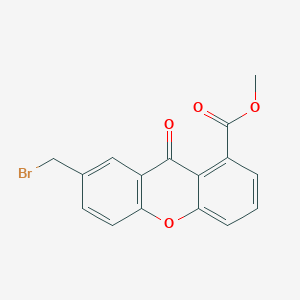

methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate

Description

Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse applications in dyes, organic light-emitting diodes (OLEDs), and as intermediates in organic synthesis. This particular compound is characterized by the presence of a bromomethyl group, which makes it a valuable intermediate for further chemical modifications.

Properties

IUPAC Name |

methyl 7-(bromomethyl)-9-oxoxanthene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4/c1-20-16(19)10-3-2-4-13-14(10)15(18)11-7-9(8-17)5-6-12(11)21-13/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHBJPCIITXZLEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)OC3=C(C2=O)C=C(C=C3)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30612170 | |

| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328526-38-1 | |

| Record name | Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30612170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination Step

The critical transformation is the bromination of the methyl group at the 7-position to a bromomethyl group. This is typically carried out by:

- Treating the methyl-substituted xanthene ester with phosphorus tribromide (PBr3) in an inert solvent such as chloroform.

- The reaction proceeds via substitution of the methyl group hydrogen with bromine, yielding the bromomethyl derivative.

This method is supported by classical bromination protocols for benzylic or allylic positions using phosphorus tribromide, which provides good regioselectivity and yields.

Purification and Characterization

Following bromination:

- The reaction mixture is quenched and worked up by aqueous extraction.

- The crude product is purified by crystallization or chromatographic techniques such as silica gel column chromatography.

- Characterization is performed using melting point determination, IR spectroscopy, and ^1H NMR spectroscopy to confirm the presence of the bromomethyl group and the integrity of the xanthene core.

Experimental Data and Analytical Findings

The following table summarizes the key experimental data for the preparation and characterization of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate and related intermediates, adapted from a detailed study on xanthone derivatives synthesis:

| Compound | Melting Point (°C) | Molecular Weight (g/mol) | Key IR Bands (cm⁻¹) | ^1H NMR Signals (δ ppm) | Purification Method |

|---|---|---|---|---|---|

| 2-(2-Hydroxyethoxy)-9H-xanthen-9-one | 151–153 | 256.25 | 3430 (OH), 1616 (C=O) | 3.78 (CH2-OH), 4.12 (Ar-O-CH2), 7.47–8.19 (ArH) | Crystallization from ethanol |

| 2-(2-Bromoethoxy)-9H-xanthen-9-one | 183–185 | 319.14 | 1646 (C=O), 1213 (C-O) | 4.12 (Ar-O-CH2), 3.78 (CH2-Br), aromatic signals | Crystallization |

| This compound | Not explicitly reported | 347.16 | Characteristic C=O and C-Br bands | Bromomethyl singlet ~4.5 ppm, aromatic protons | Chromatography / Crystallization |

The ^1H NMR spectrum typically shows a singlet corresponding to the bromomethyl protons around 4.5 ppm, confirming successful bromination.

Notes on Reaction Conditions and Yields

- The bromination with phosphorus tribromide is conducted under reflux in chloroform for several hours (e.g., 12–24 h) to ensure complete conversion.

- Anhydrous conditions and inert atmosphere (nitrogen or argon) are recommended to avoid hydrolysis of sensitive intermediates.

- Yields are generally good, often exceeding 70%, depending on the purity of starting materials and reaction optimization.

Summary Table of Preparation Steps

| Step No. | Reaction | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Esterification of 7-hydroxyxanthone | Methanol, acid catalyst | Methyl 7-hydroxy-9-oxo-9H-xanthene-1-carboxylate |

| 2 | Introduction of hydroxymethyl group | 2-Chloroethanol, K2CO3, acetone, reflux 48 h | 2-(2-Hydroxyethoxy)-9H-xanthen-9-one |

| 3 | Bromination of hydroxymethyl group | Phosphorus tribromide, chloroform, reflux | 2-(2-Bromoethoxy)-9H-xanthen-9-one |

| 4 | Purification | Crystallization, chromatography | Pure this compound |

Chemical Reactions Analysis

Types of Reactions: Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol or to remove the bromine atom.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products:

- Substitution reactions yield various substituted xanthene derivatives.

- Oxidation reactions can produce carboxylic acids or ketones.

- Reduction reactions typically yield alcohols or dehalogenated products.

Scientific Research Applications

Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the development of fluorescent probes and dyes for imaging and diagnostic purposes.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and materials for electronic devices such as OLEDs.

Mechanism of Action

The mechanism of action of methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate depends on its specific application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. In biological systems, the compound’s fluorescent properties can be exploited for imaging and tracking purposes. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

- Methyl 4-(bromomethyl)-3-methoxybenzoate

- Methyl 2-bromobenzoate

- Methyl 3-bromobenzoate

Comparison: Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate is unique due to its xanthene core, which imparts distinct fluorescent properties and reactivity compared to other bromomethyl compounds. While similar compounds like methyl 4-(bromomethyl)-3-methoxybenzoate also contain bromomethyl groups, they lack the extended conjugation and structural complexity of the xanthene derivative, making them less versatile in certain applications.

Biological Activity

Methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate is a synthetic organic compound characterized by its unique xanthene structure, which includes a bromomethyl group and a carboxylate ester. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C₁₆H₁₁BrO₄

- Molecular Weight : Approximately 347.16 g/mol

- Key Features :

- Xanthene core with a carbonyl group at the 9-position.

- Bromomethyl substituent at the 7-position enhances reactivity.

1. Fluorescent Dyes and Imaging

This compound exhibits significant fluorescent properties, making it suitable for use in biological imaging and labeling. Its ability to fluoresce allows for visualization of biological processes at the cellular level, which is crucial in research and diagnostics.

2. Pharmaceutical Intermediates

This compound is utilized as a key intermediate in the synthesis of E7016, a promising drug candidate. Although detailed information about E7016's mechanism of action remains limited, this compound plays a critical role in its production through a green bromination process.

Antimicrobial Activity

Research has shown that xanthone derivatives exhibit various biological activities, including antimicrobial effects. A study evaluating the activity of similar compounds against Mycobacterium tuberculosis revealed that structural modifications significantly influence their efficacy . The presence of specific functional groups, such as hydroxyl or bromomethyl, can enhance antibacterial properties.

| Compound | Activity Against M. tuberculosis | Cytotoxicity (SI) |

|---|---|---|

| III | 98% | < 1 |

| XVIII | 88% (anti M. avium) | < 1 |

The above table summarizes findings from studies on xanthone derivatives, indicating that modifications can lead to potent antimycobacterial activity while also assessing cytotoxicity .

In Vitro Studies on Tumor Cell Lines

In vitro studies have evaluated the effects of xanthone derivatives on human tumor cell lines such as MCF-7 (breast), TK-10 (renal), and UACC-62 (melanoma). These studies suggest that the biological activity is often dose-dependent and influenced by structural isomerism . The findings indicate potential for developing isoform-selective protein kinase C inhibitors based on these compounds.

While specific mechanisms for this compound remain under investigation, it is hypothesized that its interactions with biological molecules could involve:

- Reactivity with Cellular Targets : The bromomethyl group may facilitate nucleophilic attack by biological molecules, leading to altered cellular functions.

- Fluorescence-Based Mechanisms : The compound’s fluorescence may allow for real-time monitoring of cellular processes, providing insights into its biological impacts.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 7-(bromomethyl)-9-oxo-9H-xanthene-1-carboxylate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or esterification. For example, bromomethyl groups can be introduced using bromoalkanes (e.g., 3-bromo-2-methylpropene) in the presence of a base like potassium carbonate. Reaction optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity due to their high dielectric constants .

- Temperature control : Room temperature to mild heating (40–60°C) balances reaction rate and side-product formation.

- Yield improvement : Recrystallization from ethanol or methanol is commonly used for purification .

- Data Table :

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromo-2-methylpropene | DMF | 25 | 75 | |

| 4-Bromo-1-butene | THF | 40 | 82 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : H NMR identifies bromomethyl protons (δ 3.8–4.2 ppm) and aromatic protons (δ 6.5–8.0 ppm). C NMR confirms the carbonyl (δ 170–180 ppm) and ester groups .

- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm) and C-Br (500–600 cm) are critical .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 352 for [M]) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can contradictions in reaction yields or selectivity be resolved when synthesizing derivatives of this compound?

- Methodology :

- Mechanistic Analysis : Use DFT calculations to study transition states and identify steric/electronic effects influencing bromomethylation .

- Experimental Tuning : Vary substituents (e.g., electron-withdrawing groups on the xanthene core) to modulate reactivity. For example, methoxy groups at position 7 reduce steric hindrance, improving yields .

- Cross-Validation : Compare HPLC purity data with H NMR integration to detect unreacted intermediates .

Q. What challenges arise in X-ray crystallographic analysis of this compound, and how are they addressed?

- Methodology :

- Crystal Growth : Needle-shaped crystals (0.2 × 0.04 × 0.04 mm) are grown via slow evaporation from ethanol. Low solubility requires micro-crystallization techniques .

- Data Collection : Monoclinic systems (space group ) with high values (>0.05) may require synchrotron radiation for improved resolution .

- Refinement : Riding models for hydrogen atoms and constraints on thermal parameters (e.g., ) mitigate disorder .

Q. How can researchers mitigate hazards associated with handling brominated xanthene derivatives?

- Methodology :

- Risk Assessment : Review Safety Data Sheets (SDS) for acute toxicity (Oral Category 3) and implement fume hood use, gloves (nitrile), and eye protection .

- Waste Management : Brominated byproducts are neutralized with sodium thiosulfate before disposal .

- Bioconcentration : Monitor BCF values (if >500) to assess environmental persistence .

Methodological Guidance for Data Interpretation

Q. What strategies are recommended for analyzing conflicting spectral data (e.g., unexpected H NMR splitting patterns)?

- Methodology :

- Dynamic Effects : Variable-temperature NMR (e.g., 298–343 K) can reveal rotational barriers or conformational exchange .

- 2D Techniques : HSQC and HMBC correlations resolve overlapping signals by mapping H-C connectivity .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values (software: Gaussian or ADF) .

Q. How should researchers design experiments to study the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodology :

- Catalytic Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) with ligands (XPhos, SPhos) in Suzuki-Miyaura couplings .

- Kinetic Profiling : Use in-situ IR or GC-MS to track intermediate formation (e.g., arylboronic acid coupling partners) .

- Solvent Effects : Compare reaction rates in toluene (non-polar) vs. DMF (polar) to assess nucleophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.